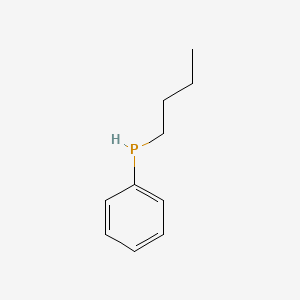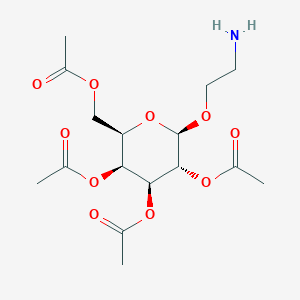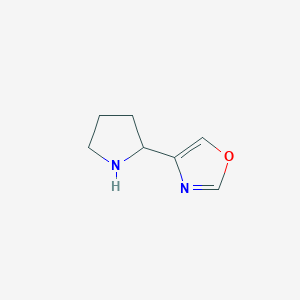![molecular formula C21H28O6 B14802460 2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16alpha-Hydroxy-Prednisolone is a synthetic glucocorticoid and a metabolite of prednisolone. It is known for its anti-inflammatory properties and is used in various medical applications. The compound’s molecular formula is C21H28O6, and it has a molecular weight of 376.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 16alpha-Hydroxy-Prednisolone involves multiple steps. One method starts with prednisolone as the raw material. The process includes dehydration to form a double-bond compound, followed by oxidation using aqueous hydrogen peroxide. The final product is obtained through hydrolysis .
Industrial Production Methods: Another method involves the use of 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester as the starting material. This compound undergoes halogenation, dehalogenation, and hydrolysis to yield 16alpha-Hydroxy-Prednisolone .
Chemical Reactions Analysis
Types of Reactions: 16alpha-Hydroxy-Prednisolone undergoes various chemical reactions, including:
Oxidation: Conversion of hydrocortisone to 16alpha-Hydroxy-Prednisolone through biotransformation.
Reduction: Reduction reactions involving the conversion of double bonds to single bonds.
Substitution: Halogenation and dehalogenation reactions.
Common Reagents and Conditions:
Oxidizing Agents: Aqueous hydrogen peroxide.
Halogenating Agents: Bromine or chlorine.
Dehalogenating Agents: Tin powder and azobisisobutyronitrile.
Major Products:
16alpha-Hydroxy-Prednisolone: The primary product formed through these reactions.
By-products: Depending on the reaction conditions, various by-products may be formed, which require purification.
Scientific Research Applications
16alpha-Hydroxy-Prednisolone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other glucocorticoids.
Biology: Studied for its role in cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 16alpha-Hydroxy-Prednisolone involves binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound also inhibits the transcription of pro-inflammatory cytokines such as TNFα, IL-1, and IFNγ .
Comparison with Similar Compounds
Prednisolone: The parent compound from which 16alpha-Hydroxy-Prednisolone is derived.
Hydrocortisone: Another glucocorticoid with similar anti-inflammatory properties.
Budesonide: A related compound used in the treatment of asthma and other inflammatory conditions.
Uniqueness: 16alpha-Hydroxy-Prednisolone is unique due to its specific hydroxylation at the 16alpha position, which enhances its anti-inflammatory effects and reduces systemic side effects compared to other glucocorticoids .
Properties
Molecular Formula |
C21H28O6 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(22)7-11(19)3-4-13-14-8-16(24)21(27,10-17(25)26)20(14,2)9-15(23)18(13)19/h5-7,13-16,18,23-24,27H,3-4,8-10H2,1-2H3,(H,25,26)/t13?,14?,15?,16?,18?,19-,20-,21+/m0/s1 |
InChI Key |
GUSVXFPRNUPMFZ-VDRLAQNSSA-N |
Isomeric SMILES |
C[C@]12CC(C3C(C1CC([C@@]2(CC(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1CC(C2(CC(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
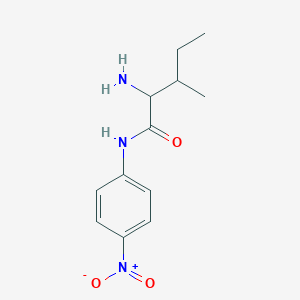
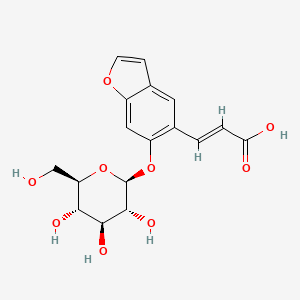
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
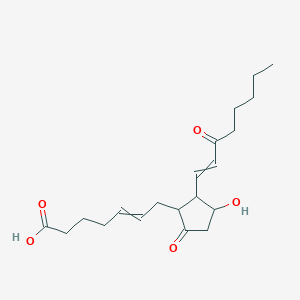
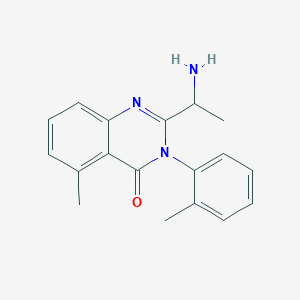
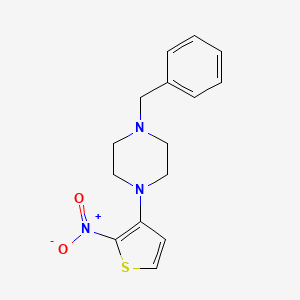
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
